molecular formula C19H19N3O2 B5180559 N-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethyl]acetamide

N-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethyl]acetamide

Cat. No.: B5180559
M. Wt: 321.4 g/mol
InChI Key: QNVJQRMSYMCIIV-UHFFFAOYSA-N
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Description

N-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethyl]acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group and an acetamide moiety. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethyl]acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with benzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in

Properties

IUPAC Name

N-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13-17(18(20-14(2)23)15-9-5-3-6-10-15)19(24)22(21-13)16-11-7-4-8-12-16/h3-12,17-18H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVJQRMSYMCIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(C2=CC=CC=C2)NC(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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